molecular formula C9H9ClO3 B2422943 3-Chloro-6-methoxy-2-methylbenzoic acid CAS No. 23550-92-7

3-Chloro-6-methoxy-2-methylbenzoic acid

Cat. No.: B2422943
CAS No.: 23550-92-7
M. Wt: 200.62
InChI Key: HSYKEWJRHVUDLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-methoxy-2-methylbenzoic acid: is an organic compound with the molecular formula C9H9ClO3 . It is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the third position, a methoxy group at the sixth position, and a methyl group at the second position on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Mechanism of Action

Mode of Action

It’s known that benzoic acid derivatives can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-6-methoxy-2-methylbenzoic acid . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methoxy-2-methylbenzoic acid can be achieved through several methods. One common approach involves the Grignard reaction . For instance, starting with 2,6-dichlorotoluene, etherification can be performed to obtain 2-chloro-6-methoxytoluene. This intermediate can then undergo a Grignard reaction with carbon dioxide to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. The use of catalysts and controlled reaction conditions is crucial to ensure the purity and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-methoxy-2-methylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation can lead to the formation of corresponding carboxylic acids or ketones.

Scientific Research Applications

3-Chloro-6-methoxy-2-methylbenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 3-Chloro-2-methoxy-6-methylbenzoic acid
  • 2-Chloro-6-methylbenzoic acid
  • 3-Bromo-6-methoxy-2-methylbenzoic acid

Comparison: Compared to its analogs, 3-Chloro-6-methoxy-2-methylbenzoic acid is unique due to the specific positioning of its substituents. This unique arrangement can result in distinct chemical and physical properties, such as different reactivity patterns and binding affinities. For example, the presence of a chlorine atom at the third position can enhance the compound’s electrophilicity, making it more reactive in substitution reactions compared to its bromo or methoxy analogs .

Properties

IUPAC Name

3-chloro-6-methoxy-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-5-6(10)3-4-7(13-2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYKEWJRHVUDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23550-92-7
Record name 3-chloro-6-methoxy-2-methylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.